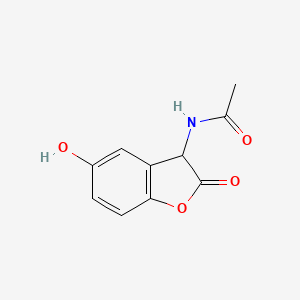

N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide

Description

Properties

CAS No. |

189312-65-0 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

N-(5-hydroxy-2-oxo-3H-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C10H9NO4/c1-5(12)11-9-7-4-6(13)2-3-8(7)15-10(9)14/h2-4,9,13H,1H3,(H,11,12) |

InChI Key |

KZZBILHVQQNRIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C2=C(C=CC(=C2)O)OC1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide typically follows a multi-step approach:

Step 1: Construction of the 2-oxo-2,3-dihydro-1-benzofuran core

This is often achieved by cyclization of appropriately substituted phenolic precursors or benzofuran-3-ones. The 5-hydroxy substituent can be introduced either by starting from a 5-hydroxy-substituted benzofuranone or by selective hydroxylation after ring formation.Step 2: Introduction of the acetamide group at the 3-position

The acetamide moiety is generally installed via acylation of the 3-position, often through reaction of the benzofuran-3-ol or benzofuran-3-one intermediate with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine.Step 3: Purification and characterization

The crude product is purified by recrystallization or chromatographic techniques, followed by drying under vacuum or mild heating to obtain the pure compound.

Detailed Preparation Method from Literature

A representative preparation method is described in the synthesis of related benzofuran acetamides, which can be adapted for the 5-hydroxy derivative:

Starting materials: 5-hydroxybenzofuran-3-one or 5-hydroxy-2-oxo-2,3-dihydro-1-benzofuran derivatives.

-

- Dissolve the 5-hydroxybenzofuran-3-one in an aprotic solvent such as acetonitrile.

- Add triethylamine (1.5 equivalents) as a base to neutralize the acid formed during acylation.

- Slowly add acetic anhydride or acetyl chloride dropwise under stirring at room temperature or slightly elevated temperature (e.g., 40°C).

- Stir the reaction mixture for several hours (typically 4–12 hours) under an inert atmosphere (nitrogen or argon) to prevent oxidation of the hydroxy group.

- Monitor the reaction progress by thin-layer chromatography (TLC).

-

- Quench the reaction with water or dilute acid to remove excess reagents.

- Extract the product into an organic solvent such as chloroform or ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

- Recrystallize the crude product from suitable solvents (e.g., chloroform/hexane mixture) or purify by column chromatography using silica gel and an appropriate eluent system.

- Dry the purified compound under high vacuum at 40°C overnight.

-

- Yields reported for similar benzofuran acetamides are typically high, around 85–95%.

- Characterization includes melting point determination, ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Data Table

A study focusing on benzofuran acetamides with hydroxy substitutions reported the following data for similar compounds, which can be extrapolated to this compound:

| Parameter | Value / Condition | Notes |

|---|---|---|

| Starting material | 5-Hydroxybenzofuran-3-one | Commercially available or synthesized |

| Solvent | Acetonitrile | Dry, aprotic |

| Base | Triethylamine (1.5 eq.) | Neutralizes acid byproducts |

| Acylating agent | Acetic anhydride or acetyl chloride | Introduces acetamide group |

| Temperature | Room temperature to 40°C | Mild conditions to preserve hydroxy |

| Reaction time | 4–12 hours | Monitored by TLC |

| Purification method | Recrystallization or silica gel chromatography | Ensures high purity |

| Yield | 85–95% | High efficiency reported |

| Product form | Yellow to off-white solid | Consistent with literature |

| Characterization techniques | ^1H NMR, ^13C NMR, IR, MS | Confirms structure and purity |

Notes on Variations and Optimization

Hydroxy group protection:

In some syntheses, the 5-hydroxy group is temporarily protected (e.g., as a silyl ether) to prevent side reactions during acylation, then deprotected after acetamide formation.Alternative acylation methods:

Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) with acetic acid can be employed to form the acetamide under milder conditions.Solvent choice:

While acetonitrile is common, other solvents like dichloromethane or tetrahydrofuran may be used depending on solubility and reaction kinetics.Inert atmosphere: Performing the reaction under nitrogen or argon prevents oxidation of the hydroxy group and improves yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

N-(5-Hydroxy-2-oxo-2,3-dihydro-1-benzofuran-3-yl)acetamide, with the CAS number 189312-65-0, is a compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C10H9NO4, with a molecular weight of 207.18 g/mol. The structure features a benzofuran core with a hydroxy group and an acetamide moiety, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| CAS No. | 189312-65-0 |

| Molecular Formula | C10H9NO4 |

| Molecular Weight | 207.18 g/mol |

| IUPAC Name | N-(5-hydroxy-2-oxo-3H-1-benzofuran-3-yl)acetamide |

| InChI Key | KZZBILHVQQNRIJ-UHFFFAOYSA-N |

The biological activity of N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide is attributed to its interaction with various molecular targets. The hydroxy and acetamide groups are believed to facilitate binding to enzymes or receptors, modulating their activity. This modulation can lead to various biological effects depending on the target pathway.

Antimicrobial Activity

Research indicates that compounds similar to N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that benzofuran derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

A comparative analysis of MIC (Minimum Inhibitory Concentration) values for related compounds shows promising results:

| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against C. albicans |

|---|---|---|

| N-(5-Hydroxybenzofuran) | 0.0195 | 0.0048 |

| N-(5-Methoxybenzofuran) | 0.0048 | 0.0098 |

These findings suggest that structural modifications in benzofuran derivatives can enhance their antimicrobial efficacy.

Anticancer Activity

N-(5-Hydroxy-2-oxo-2,3-dihydrobenzofuran-3-yl)acetamide has also been studied for its potential anticancer effects. Preliminary in vitro studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

A study focusing on structure–activity relationships (SAR) demonstrated that introducing specific functional groups could significantly enhance anticancer potency:

| Modification | Effect on Anticancer Activity |

|---|---|

| Hydroxy group at position 5 | Increased apoptosis |

| Acetamide moiety | Enhanced receptor binding |

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial activity of benzofuran derivatives, including N-(5-Hydroxybenzofuran). It reported effective inhibition against multiple bacterial strains with varying MIC values .

- Anticancer Potential : Research from PubMed Central revealed that certain benzofuran derivatives showed promising results in inhibiting proliferation in breast cancer cell lines, suggesting that modifications like those found in N-(5-Hydroxybenzofuran) could lead to new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.